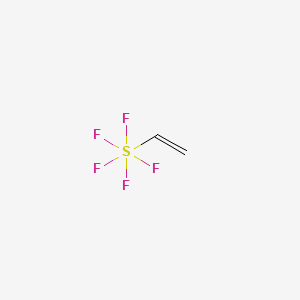

Sulfur, ethenylpentafluoro-

Übersicht

Beschreibung

Sulfur is the tenth most abundant element in the universe and is known to play a significant role in biological systems . Elemental sulfur is an essential intermediate in the biogeochemical cycle of sulfur in the environment and plays an important role in the biochemical cycle of all living organisms . The cyclic octatomic molecule (S8) is the most common allotrope of sulfur in nature .

Synthesis Analysis

Analytical chemists have developed an impressive array of methods for separating sulfur compounds from the matrix and for separating the several functional groups from each other . These separations greatly aid in molecular characterization of these materials, which is of fundamental importance in areas such as desulfurization, catalyst development, geochemical studies, etc .

Molecular Structure Analysis

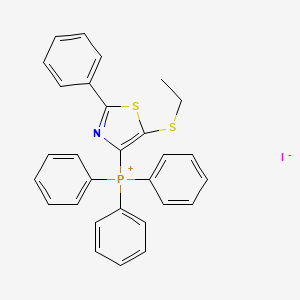

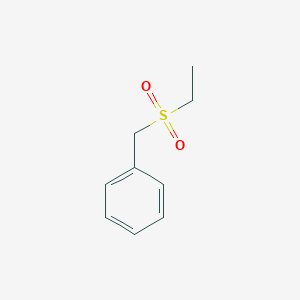

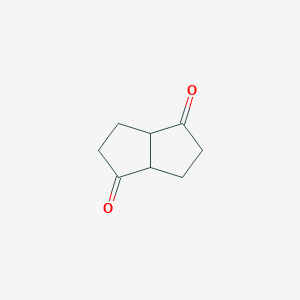

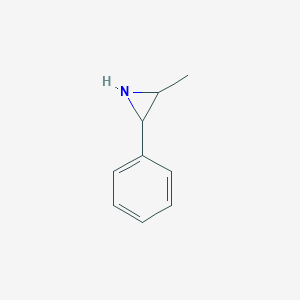

Sulfur commonly exists in five different oxidation states, enabling it to enjoy a diversity of forms . To guide our structural analysis, we have broken the sulfur-containing moieties into 14 substructure categories: sulfonamides, β-lactams, thioethers, thiazoles, thiophenes, phenothiazines, sulfoxides, S=C and S=P structures, thionucleotides, sulfones, sulfates, macrocyclic disulfides, and one category each for miscellaneous acyclic and cyclic sulfur-containing compounds .

Chemical Reactions Analysis

Sulfur reacts with various elements and compounds. For example, sulfur reacts with hot concentrated sulfuric acid, forming SO2 . It also reacts with oxygen forming sulfur dioxide and trioxide . Sulfur reacts with hot aqueous potassium hydroxide, KOH, forming potassium sulfide and thiosulfate .

Physical And Chemical Properties Analysis

Sulfur is a tasteless, odorless, brittle solid that is pale yellow in color, a poor conductor of electricity, and insoluble in water . It reacts with all metals except gold and platinum, forming sulfides; it also forms compounds with several nonmetallic elements .

Wissenschaftliche Forschungsanwendungen

Activation and Degradation of SF6

- Activation of SF6 at Transition Metal Complexes : SF6, a dielectric in high-voltage power applications, can be activated at transition metal complexes like Rhodium. This process leads to the generation of bifluorido and fluorido complexes, and sulfur-containing products, contributing to the degradation of SF6 (Wozniak et al., 2018).

Sulfur in Material Science

- Sulfur in Modern Materials Science : Research on sulfur has led to developments in energy efficiency, eco-friendly uses for oil refinery waste, unique polymers, and biological applications. This encompasses a wide range of physical sciences (Boyd, 2016).

Biological Imaging Applications

- Sulfur-Terminal Zn(II) Complex for Biological Imaging : A novel sulfur-terminal Zn(II) complex has shown potential in two-photon microscopy imaging in living cells, offering a new avenue in biological imaging applications (Gao et al., 2009).

Sulfur in Dermatology

- Sulfur's Dermatological Applications : Sulfur is used in treating various dermatological conditions due to its antifungal, antibacterial, and keratolytic activity. Its efficacy has been demonstrated in conditions like acne, rosacea, and seborrheic dermatitis (Gupta & Nicol, 2004).

Sulfur in Human Nutrition and Medicine

- Sulfur's Role in Nutrition and Medicine : Sulfur plays a crucial role in human nutrition and has applications in medicine, particularly in the form of sulfur-containing amino acids and compounds like MSM, DMSO, and glucosamine sulfate (Parcell, 2002).

Sulfur in Environmental and Agricultural Sciences

- Environmental Behavior of Agricultural Sulfur : Sulfur's widespread use in agriculture as a pesticide has led to studies on its environmental behavior, reactivity, and impact on human and plant health (Griffith et al., 2015).

Lithium-Sulfur Batteries

- Improving Lithium-Sulfur Batteries : Surface modification of sulfur cathodes with conducting polymers like PEDOT:PSS has been explored to enhance the performance of lithium-sulfur batteries (Lee & Choi, 2015).

Synthesis of Sulfur Nanoparticles

- Sulfur Nanoparticle Synthesis : Sulfur nanoparticles have applications in pharmaceuticals, carbon nanotube modification, and lithium battery synthesis. Their synthesis in surfactant solutions has been a subject of research (Chaudhuri & Paria, 2010).

Wirkmechanismus

Target of Action

“Sulfur, ethenylpentafluoro-” or more commonly known as sulfur, is a chemical element that is present in all living tissues . The most commonly used form of pharmaceutical sulfur is Octasulfur (S8) . Sulfur is a general-purpose fungicide and acaricide widely used on many different crops . It targets various pests including scab, powdery mildew, brown rot, leafspot, gall mites, and spider mites .

Mode of Action

Sulfur acts as a keratolytic agent and also has antibacterial activity . It is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria (possibly including Propionibacterium acnes) which plays a role in acne, fungi, and parasites such as scabies mites .

Biochemical Pathways

Sulfur metabolism plays a fundamental role in cellular and ecosystem-level processes, influencing biological carbon transfers and other biogeochemical cycles . Sulfur-containing metabolites and cofactors play pivotal roles in both abiotic and biotic stress mitigation processes . They contribute to redox signaling, heavy metal detoxification, and chemical defense against pathogen attack and herbivory in the environment .

Pharmacokinetics

It may be persistent in soil but as a naturally occurring substance, it is unlikely to cause significant environmental problems .

Result of Action

The result of sulfur’s action is the control of various pests in crops, contributing to the health and productivity of the plants . In human health, sulfur has been used for conditions such as shortness of breath, allergies, swelling in the back of the throat (pharyngitis), high cholesterol, clogged arteries, menopause, and upper respiratory tract infections like the common cold .

Action Environment

The action of sulfur is influenced by environmental factors. For example, sulfur’s effectiveness as a fungicide can be affected by the presence of moisture, temperature, and the pH of the soil . In addition, sulfur’s action can be influenced by the presence of other elements or compounds in the environment .

Zukünftige Richtungen

The introduction of sulfur atom(s) into chemical compounds is an active area of research, both in the synthesis of new active pharmaceutical ingredients (APIs), and in the synthesis of new polymers with enhanced mechanical, electrical, and physicochemical properties . The synthesis of sulfur-containing polymers has received considerable attention due to unique properties that sulfur can instil including optical features, chemical resistance, self-healing capabilities, and heavy-metal capturing abilities, among others .

Eigenschaften

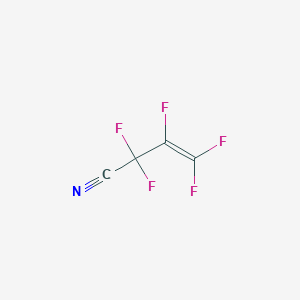

IUPAC Name |

ethenyl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F5S/c1-2-8(3,4,5,6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXBJPLAQNYNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235601 | |

| Record name | Vinylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865-54-3 | |

| Record name | (OC-6-21)-Ethenylpentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, ethenylpentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)